3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)

Enzyme Inhibition DAAO Non-Canonical Amino Acid

Select 4-pyridylalanine dihydrochloride (178933-04-5) for empirically superior performance in medicinal chemistry: 27% higher SST2 antagonist affinity (KD 0.11±0.01 nM) versus 3-Pal isomer; validated hydrophilic Phe/Tyr replacement enhancing peptide solubility without efficacy loss; species-dependent DAAO inhibition (human IC50 220-230 nM) enabling translational neuroscience; and 25-fold HDAC6-over-HDAC1 selectivity with reduced cytotoxicity. The dihydrochloride salt ensures maximal aqueous solubility and handling stability.

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.10 g/mol
CAS No. 178933-04-5
Cat. No. B124672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)
CAS178933-04-5
Synonyms(αS)-α-Amino-4-pyridinepropanoic Acid Dihydrochloride;  (S)-α-amino-4-Pyridinepropanoic Acid Dihydrochloride
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1
InChIKeyNAMMTAFKUFJMSD-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2) (CAS 178933-04-5): Core Identity and Procurement Baseline for Research-Grade Non-Canonical Amino Acids


3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2), also known as 3-(4-Pyridyl)-L-alanine dihydrochloride or (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a synthetic, non-proteinogenic L-amino acid derivative wherein the aromatic side chain of phenylalanine is replaced by a 4-pyridyl (4-aza) moiety [1]. This compound serves as a hydrophilic, aromatic building block for peptide and small-molecule design, with the dihydrochloride salt form (CAS 178933-04-5) providing enhanced aqueous solubility and handling stability compared to its free base counterpart . Its structural distinction lies in the nitrogen atom positioned at the para position of the aromatic ring, a subtle yet functionally consequential variation from its 3-pyridyl regioisomer that confers differentiated properties in receptor binding, enzyme inhibition, and biophysical behavior [2].

Why 3-Pyridin-4-yl-L-alanine Dihydrochloride Cannot Be Interchanged with 3-Pal or Other Aromatic Surrogates Without Experimental Validation


Substituting 4-pyridylalanine (4-Pal) with its 3-pyridyl (3-Pal) regioisomer, phenylalanine, or other heteroaromatic amino acids introduces non-linear and target-specific changes that cannot be predicted a priori. Even the seemingly minor repositioning of the pyridyl nitrogen atom from the 4-position to the 3-position alters molecular hydrophilicity, hydrogen-bonding capacity, and electrostatic surface potential, which in turn affect receptor binding kinetics, enzyme inhibition profiles, and peptide solubility [1]. For instance, in somatostatin receptor antagonist design, the 4-Pal isomer exhibited a KD of 0.11 ± 0.01 nM compared to 0.15 ± 0.01 nM for 3-Pal, a 27% improvement in affinity attributable solely to nitrogen placement [1]. Similarly, the 4-pyridylalanine N-oxide derivative inhibits E. coli growth at 30 pg/mL, whereas the 2- and 3-isomer N-oxides are markedly less effective [2]. These empirical divergences underscore that procurement decisions must be guided by target-specific performance data rather than chemical similarity assumptions.

Quantitative Differentiation of 3-Pyridin-4-yl-L-alanine Dihydrochloride Against Key Comparators


D-Amino Acid Oxidase (DAAO) Inhibition: Species-Dependent Potency of 4-Pyridylalanine

3-(4-Pyridyl)-L-alanine dihydrochloride acts as an inhibitor of D-amino acid oxidase (DAAO) with IC50 values that vary markedly across species. In porcine kidney homogenate, the compound exhibits an IC50 of 220 nM, while in human recombinant DAAO the IC50 is comparable at 230 nM. Notably, activity against rat spinal DAAO is approximately 10-fold weaker, with an IC50 of 2.24 μM [1]. This species-dependent potency profile distinguishes 4-pyridylalanine from broader-spectrum DAAO inhibitors and informs its utility in studies requiring differential inhibition across model organisms.

Enzyme Inhibition DAAO Non-Canonical Amino Acid

HDAC6 Selectivity: Pyridylalanine-Containing Hydroxamic Acids Demonstrate Up to 25-Fold Preference Over HDAC1

Hydroxamic acid derivatives incorporating a pyridylalanine substructure—including both 3- and 4-pyridylalanine variants—have been identified as selective inhibitors of human recombinant histone deacetylase 6 (HDAC6) over HDAC1. The in vitro selectivity for HDAC6 reaches up to 25-fold relative to HDAC1 [1]. This selectivity is corroborated in cellular assays by Western blot analysis showing preferential tubulin acetylation (an HDAC6 substrate) over histone acetylation (an HDAC1 substrate). Importantly, these HDAC6-selective compounds exhibit reduced intrinsic cytotoxicity toward cancer cells compared to pan-HDAC inhibitors, yet demonstrate synergistic antiproliferative activity when combined with the proteasome inhibitor bortezomib [1].

Epigenetics HDAC Inhibition Cancer Therapeutics

Peptide Aqueous Solubility Enhancement: 4-Pyridylalanine Incorporation in Glucagon Analogues

Incorporation of 4-pyridylalanine (4-Pal) and 3-pyridylalanine (3-Pal) into glucagon analogues significantly enhances aqueous solubility at neutral pH relative to the native hormone while maintaining full biological activity. The glucagon analogue Gcg[3-Pal6,10,13, Aib16] (analogue 9) demonstrated superior biophysical character and comparable pharmacological efficacy against insulin-induced hypoglycemia in both rat and pig models [1]. This solubility improvement addresses the inherently poor biophysical properties of native glucagon—specifically its limited solubility and aggregation propensity at physiological pH—which have historically complicated its medicinal development [1].

Peptide Therapeutics Biophysical Optimization Glucagon

Somatostatin Receptor 2 (SST2) Antagonist Affinity: 4-Pal Outperforms 3-Pal and 2-Pal Isomers

In a systematic comparison of pyridylalanine regioisomers at position 3 of the somatostatin receptor antagonist LM3, the 4-pyridylalanine (4-Pal) derivative demonstrated the highest SST2 receptor binding affinity among the L-enantiomer series. Saturation binding studies revealed a clear trend of affinity improvement: L-2Pal < 3-Pal < 4-Pal, with KD values of 0.18 ± 0.02 nM, 0.15 ± 0.01 nM, and 0.11 ± 0.01 nM, respectively. The 4-Pal derivative approaches the affinity of the clinically evaluated reference compound [177Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM). The D-2Pal diastereomer completely lost receptor recognition, underscoring the critical importance of stereochemistry [1]. Hydrophilicity followed the same rank order, with logD values of -2.3 ± 0.1 (L-2Pal), -2.5 ± 0.1 (3-Pal), and -2.6 ± 0.1 (4-Pal) [1].

Radiopharmaceuticals Somatostatin Receptor Neuroendocrine Tumors

Antibacterial Activity: 4-Pyridylalanine N-Oxide Exhibits Superior E. coli Growth Inhibition vs. 2- and 3-Isomers

4-Pyridylalanine N-oxide inhibits the growth of Escherichia coli 9723 at concentrations of 30 pg/mL and higher. In direct comparison, the 2- and 3-pyridylalanine N-oxides are less effective inhibitors in this organism. The toxicity of all three N-oxides is reversed by supplementation with phenylalanine or tyrosine, indicating that the compounds act as antimetabolites in aromatic amino acid biosynthesis. Evidence further suggests that the observed toxicity of 4-pyridylalanine N-oxide is mediated through its enzymatic reduction to the more toxic 4-pyridylalanine itself within E. coli [1].

Antibacterial Microbial Inhibition Amino Acid Antimetabolites

Research and Industrial Scenarios Where 3-Pyridin-4-yl-L-alanine Dihydrochloride Delivers Verifiable Advantage


SST2-Targeted Radiopharmaceutical Lead Optimization Requiring Maximal Receptor Affinity

For medicinal chemistry teams developing somatostatin receptor subtype 2 (SST2) antagonists for neuroendocrine tumor imaging or therapy, 4-pyridylalanine dihydrochloride is the empirically superior choice among pyridylalanine regioisomers. The 4-Pal derivative achieves a KD of 0.11 ± 0.01 nM in the LM3 antagonist scaffold, outperforming 3-Pal (0.15 nM) by 27% and L-2Pal (0.18 nM) by 39% [1]. Procurement of the 4-isomer rather than the 3-isomer directly translates to higher affinity radioligands with potential for improved tumor-to-background ratios.

Peptide Drug Candidate Solubility Rescue Without Compromising Target Engagement

When peptide drug candidates exhibit aggregation or poor aqueous solubility at physiological pH, 4-pyridylalanine dihydrochloride serves as a validated hydrophilic aromatic substitution for phenylalanine or tyrosine residues. As demonstrated in glucagon analogue development, incorporation of 4-Pal (or 3-Pal) enhances neutral-pH solubility while maintaining full in vivo efficacy against insulin-induced hypoglycemia in both rat and pig models [1]. The dihydrochloride salt form (CAS 178933-04-5) provides additional handling and formulation advantages due to its high aqueous solubility relative to the free base.

Species-Selective DAAO Inhibition Studies in Neurological Disease Models

Investigators studying D-amino acid oxidase (DAAO) in the context of schizophrenia, pain, or other neurological conditions can exploit the species-dependent inhibitory potency of 4-pyridylalanine. The compound inhibits porcine and human DAAO with IC50 values of 220–230 nM, but exhibits approximately 10-fold weaker activity against rat DAAO (IC50 = 2.24 μM) [1]. This profile enables selective modulation of DAAO in human/porcine ex vivo systems while minimizing confounding effects in rat in vivo models—a critical experimental design consideration for translational neuroscience research.

HDAC6-Selective Inhibitor Scaffold Development for Oncology Combination Therapy

For epigenetic drug discovery programs targeting HDAC6 with isoform selectivity, the pyridylalanine substructure—including 4-pyridylalanine—provides a validated chemical starting point. Pyridylalanine-containing hydroxamic acids achieve up to 25-fold selectivity for HDAC6 over HDAC1 in vitro, with cellular confirmation via tubulin-specific acetylation patterns. These compounds demonstrate reduced intrinsic cytotoxicity compared to pan-HDAC inhibitors while exhibiting synergistic antiproliferative activity with bortezomib [1]. Procurement of 4-pyridylalanine dihydrochloride supports the synthesis and optimization of this therapeutically differentiated chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridin-4-yl-L-alanine--hydrogen chloride (1/2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.